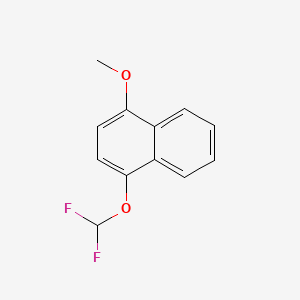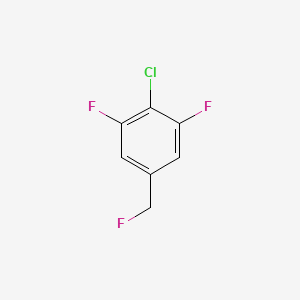
1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms, along with a fluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the chlorination and fluorination of benzene rings under controlled conditions. The reaction may involve the use of reagents such as chlorine gas (Cl2) and fluorine gas (F2) or other fluorinating agents like sulfur tetrafluoride (SF4).
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the selective halogenation of benzene. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired substitution pattern on the benzene ring.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to yield partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
1-Chloro-2,6-difluoro-4-methylbenzene: Similar structure but lacks the fluoromethyl group.
1-Chloro-2,6-difluoro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
1-Chloro-2,6-difluorobenzene: Lacks the fluoromethyl group entirely.
Uniqueness: 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene is unique due to the presence of both chlorine and multiple fluorine atoms, along with a fluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H4ClF3 |
|---|---|
Poids moléculaire |
180.55 g/mol |
Nom IUPAC |
2-chloro-1,3-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,3H2 |
Clé InChI |
JVYBYXWRFYQOFT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




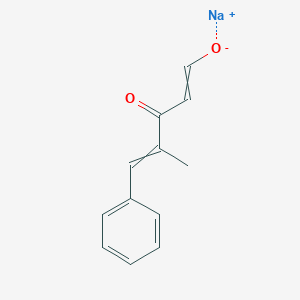

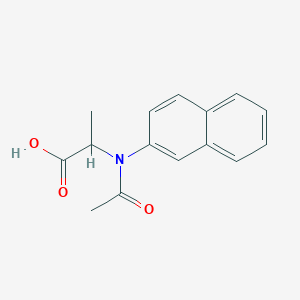
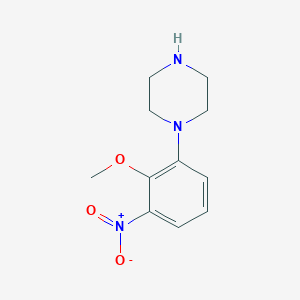
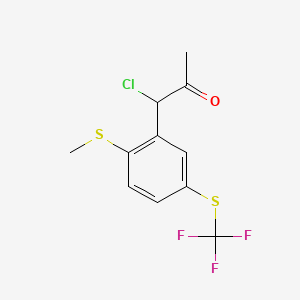
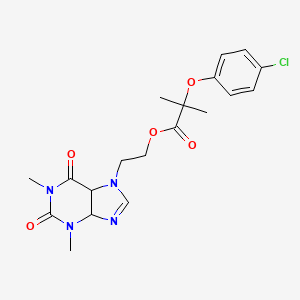
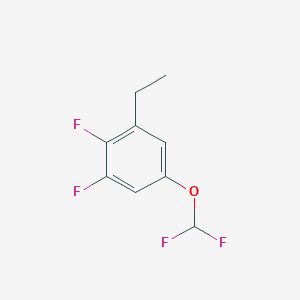
![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)
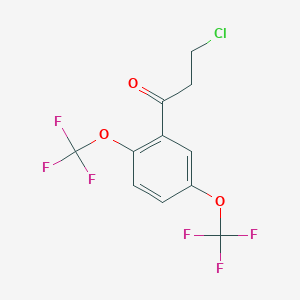
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
